molecular formula C8H18Cl2N2O B2924189 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride CAS No. 1152111-52-8

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride

Cat. No.: B2924189
CAS No.: 1152111-52-8
M. Wt: 229.15
InChI Key: WQEDKDIBCXOVQZ-UHFFFAOYSA-N
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Description

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O and a molecular weight of 229.15 g/mol . It is a white to off-white powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-methylazetidine with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Scientific Research Applications

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methylazetidin-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

4-(3-Methylazetidin-3-yl)morpholine dihydrochloride can be compared with other similar compounds such as:

    4-(3-Azetidinyl)morpholine: Lacks the methyl group on the azetidine ring, which may affect its reactivity and binding properties.

    4-(3-Methylazetidin-3-yl)piperidine: Contains a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.

    4-(3-Methylazetidin-3-yl)tetrahydropyran: Features a tetrahydropyran ring, which can influence its solubility and stability.

The uniqueness of this compound lies in its specific combination of the azetidine and morpholine rings, providing distinct chemical and biological characteristics .

Properties

IUPAC Name

4-(3-methylazetidin-3-yl)morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-8(6-9-7-8)10-2-4-11-5-3-10;;/h9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEDKDIBCXOVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152111-52-8
Record name 4-(3-methylazetidin-3-yl)morpholine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-[1-(diphenylmethyl)-3-methyl-3-azetidinyl]morpholine (1.05 g, 3.26 mmol), 10% Pd(OH)2 (0.12 g) in ethanol (30 ml) and 1N HCl (7 ml) was treated with H2 at 60 psi overnight. The catalyst was removed by filtration, and the solvent was evaporated under vacuum. The residue was washed with benzene (3×5 ml) and dried under high vacuum to provide 4-(3-methyl-3-azetidinyl)morpholine dihydrochloride (0.52 g, 74.9%). LCMS: (M+H)+ 156.9.
Name
4-[1-(diphenylmethyl)-3-methyl-3-azetidinyl]morpholine
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

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